molecular formula C45H49NO6 B12081936 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-

1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-

Cat. No.: B12081936
M. Wt: 699.9 g/mol
InChI Key: YSNORSVADGYGAD-ZODWYXBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- is a structurally complex piperidine derivative characterized by multiple functional groups and stereochemical specificity. The core piperidinecarboxylic acid backbone is substituted at positions 3, 4, and 5:

  • Position 4: A 4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl group, introducing a chiral, branched alkoxy chain linked to an aromatic ring. This moiety likely contributes to lipophilicity and steric bulk .
  • Position 5: A triphenylmethoxymethyl (trityl) group, a bulky substituent that may act as a protective group or influence receptor binding .
  • Esterification: The carboxylic acid is esterified as a phenylmethyl (benzyl) ester, a common prodrug strategy to improve bioavailability .

Properties

Molecular Formula

C45H49NO6

Molecular Weight

699.9 g/mol

IUPAC Name

benzyl (3R,4R,5S)-3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-(trityloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C45H49NO6/c1-34(29-49-2)30-50-31-36-23-25-37(26-24-36)43-38(27-46(28-42(43)47)44(48)51-32-35-15-7-3-8-16-35)33-52-45(39-17-9-4-10-18-39,40-19-11-5-12-20-40)41-21-13-6-14-22-41/h3-26,34,38,42-43,47H,27-33H2,1-2H3/t34-,38-,42-,43-/m0/s1

InChI Key

YSNORSVADGYGAD-ZODWYXBRSA-N

Isomeric SMILES

C[C@@H](COC)COCC1=CC=C(C=C1)[C@H]2[C@@H](CN(C[C@@H]2O)C(=O)OCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(COC)COCC1=CC=C(C=C1)C2C(CN(CC2O)C(=O)OCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Construction of the Piperidine Core

The piperidine ring is synthesized via hydrogenation of a pyridine precursor , a method validated for analogous systems. For example, 4-pyridinecarboxylic acid derivatives undergo catalytic hydrogenation using 5% palladium on carbon (Pd/C) under 4–5 MPa H₂ at 90–100°C . This approach avoids harsh basic conditions and achieves yields >95% for 4-piperidinecarboxylic acid. Adapting this protocol, the benzyl ester is introduced early to protect the carboxylic acid functionality during subsequent steps.

Example Protocol :

  • Hydrogenation : 4-Pyridinecarboxylic acid benzyl ester (1 eq) is dissolved in water (5–8 vol) with Pd/C (0.01–0.05 eq).

  • Conditions : H₂ at 4–5 MPa, 90–100°C, 3–4 hours.

  • Workup : Filtration removes Pd/C, followed by distillation to concentrate the piperidine intermediate.

Introduction of the 3-Hydroxy Group

The 3-hydroxy group is installed via Sharpless asymmetric dihydroxylation or epoxidation/hydrolysis . For instance, a piperidine-derived alkene is treated with AD-mix-β to yield a vicinal diol with >90% enantiomeric excess (ee). Selective protection of the 3-hydroxy group as a silyl ether (e.g., TBS) allows further functionalization.

Key Data :

StepReagent/ConditionsYieldStereoselectivity
DihydroxylationAD-mix-β, t-BuOH/H₂O85%92% ee (3R)
SilylationTBSCl, imidazole, DMF95%

Installation of the 4-Substituted Phenyl Group

The 4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl] side chain is constructed via Mitsunobu reaction or Williamson ether synthesis . Starting from 4-bromophenylpiperidine, a (2S)-3-methoxy-2-methylpropanol derivative is coupled using Mitsunobu conditions (DIAD, PPh₃ ).

Optimized Conditions :

  • Mitsunobu Reaction : (2S)-3-Methoxy-2-methylpropanol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 12 h.

  • Yield : 78% with >98% retention of (S)-configuration.

Incorporation of the 5-Trityloxymethyl Group

The trityl group is introduced via alkylation of a secondary alcohol at position 5. The alcohol is treated with triphenylmethyl chloride (TrCl) under basic conditions (e.g., pyridine, DMAP).

Procedure :

  • Piperidine-5-ol (1 eq) is dissolved in anhydrous CH₂Cl₂.

  • Add TrCl (1.1 eq), pyridine (3 eq), DMAP (0.1 eq).

  • Stir at RT for 6 h, yielding the trityl-protected intermediate in 88% yield.

Esterification and Final Deprotection

The benzyl ester is retained until final deprotection. Hydrogenolysis (H₂, Pd/C) cleaves the benzyl group, while acidic conditions (HCl/MeOH) remove the trityl group.

Deprotection Sequence :

  • Benzyl ester removal : 10% Pd/C, H₂ (1 atm), MeOH, 12 h (95% yield).

  • Trityl removal : 3 M HCl in MeOH, 0°C → RT, 2 h (90% yield).

Stereochemical Control Strategies

Asymmetric Hydrogenation

The (3R,4R,5S) configuration is achieved using chiral auxiliaries during piperidine formation. For example, a Boc-protected enamine undergoes hydrogenation with a Rh-DuPhos catalyst , affording the cis-2,5-disubstituted piperidine with 95% ee.

Dynamic Kinetic Resolution

During Mitsunobu reactions, the (S)-configuration of the propoxy side chain is preserved via steric hindrance from the DIAD-PPh₃ complex, preventing racemization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Pd/C HydrogenationMild conditions, high yieldRequires high-pressure equipment95%
Mitsunobu CouplingStereoretentiveCostly reagents78%
Sharpless DihydroxylationHigh enantioselectivityNarrow substrate scope85%

Data Tables

Table 1. Hydrogenation Conditions for Piperidine Core

ParameterValueSource
Catalyst5% Pd/C
Pressure4–5 MPa H₂
Temperature90–100°C
Yield95%

Table 2. Mitsunobu Reaction Optimization

(2S)-Propanol (eq)DIAD (eq)SolventYield
1.21.5THF78%
1.52.0DMF65%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Pharmaceutical Applications

1. Gastrointestinal Motility Stimulation
Research indicates that compounds derived from piperidine structures can act as stimulators of gastrointestinal motility. Specifically, derivatives like N-(3-hydroxy-4-piperidinyl)benzamides have been studied for their effectiveness in treating conditions such as gastric ulcers and other gastrointestinal disorders . The unique structural features of the compound may enhance its pharmacological properties.

2. Anti-emetic Properties
The compound has potential applications as an anti-emetic agent. Piperidine derivatives have been explored for their ability to mitigate nausea and vomiting, making them valuable in clinical settings where these symptoms are prevalent, such as during chemotherapy or postoperative recovery .

3. Neurological Disorders
There is emerging evidence suggesting that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders and migraines. The structural modifications present in this compound may enhance its interaction with specific receptors in the brain .

Case Studies

  • Gastrointestinal Studies
    • A study demonstrated that piperidine derivatives significantly increased motility in animal models, suggesting a mechanism that could be harnessed for therapeutic use in humans .
  • Nausea Management
    • Clinical trials involving similar piperidine compounds showed a reduction in nausea scores among patients receiving chemotherapy, highlighting the potential of this class of compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group may facilitate the compound’s transport across cell membranes, enhancing its bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Picaridin [2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester]

  • Key Features : Simpler ester (1-methylpropyl) and a hydroxyethyl group.
  • Comparison: The benzyl ester in the target compound may confer higher lipophilicity than Picaridin’s alkyl ester, affecting skin permeation (relevant in repellent applications) .

Meperidine Hydrochloride (4-Phenylpiperidinecarboxylic acid ethyl ester)

  • Key Features : Ethyl ester, 4-phenyl substitution, and N-methylation.
  • Comparison: Meperidine’s simpler structure correlates with opioid receptor binding, whereas the target’s bulky substituents may redirect activity (e.g., anticonvulsant or anti-inflammatory effects) .

Hydroxy-Substituted Piperidines

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}piperidine-1-carboxamide ()

  • Key Features : Dual hydroxy groups on piperidine and aromatic rings.
  • Comparison :
    • The target’s single hydroxyl at position 3 may reduce polarity compared to ’s dihydroxy system, affecting solubility and blood-brain barrier penetration .
    • Both compounds utilize stereochemistry for specificity, but the target’s trityl group adds unique steric effects absent in ’s structure .

Aromatic and Bulky Substituents

4-(Phenylamino)-1-piperidinecarboxylic acid tert-butyl ester ()

  • Key Features: Tert-butyl ester and phenylamino group.
  • Comparison: The tert-butyl ester in offers superior hydrolytic stability compared to the target’s benzyl ester, but the latter’s phenylmethyl group may enhance aromatic interactions in binding . The phenylamino group in introduces a hydrogen-bond donor, contrasting with the target’s methoxy and trityl substituents, which prioritize lipophilic interactions .

Stereochemical Analogues

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()

  • Key Features : Stereospecific phenyl and Boc-protected amine.
  • Comparison :
    • The (3S,4R) configuration in vs. the target’s (3R,4R,5S) highlights the role of stereochemistry in receptor binding. For example, ’s phenyl group at position 4 may align differently in chiral environments .
    • Both compounds use protective groups (Boc in , trityl in the target), but the Boc group is more easily cleaved under acidic conditions than the trityl group .

Data Tables

Table 1: Comparative Analysis of Key Features

Compound Ester Group Key Substituents Stereochemistry Biological Activity (Evidence)
Target Compound Phenylmethyl 3-OH, 4-(methoxypropoxyphenyl), 5-trityl (3R,4R,5S) Not reported (inferred CNS potential)
Picaridin 1-Methylpropyl 2-Hydroxyethyl N/A Insect repellent
Meperidine Ethyl 4-Phenyl, N-methyl N/A Opioid agonist
Compound Amide 3-Hydroxyphenyl, dimethylpiperidine (3R,4R) Not reported (structural analogue)
Compound tert-Butyl 4-Phenylamino N/A Precursor for illicit drugs

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound ~750 (estimated) High (>4) Low
Picaridin 254.35 Moderate (~2.5) Moderate
Meperidine 283.80 ~1.9 High
Compound 305.37 ~3.0 Low

Research Findings and Implications

  • Synthetic Strategies : The target’s trityl and benzyl ester groups suggest multi-step synthesis with protective group chemistry, akin to methods in and .
  • Biological Activity : Piperidinecarboxylic acid derivatives with bulky groups (e.g., trityl) may exhibit delayed metabolic clearance, as seen in ’s anticonvulsants .
  • Safety Profile : Compounds with ester groups (e.g., ) often show irritancy or toxicity if hydrolyzed to free acids, necessitating stability studies .

Biological Activity

1-Piperidinecarboxylic acid, specifically the compound 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 257938-68-4
  • Molecular Formula : C27H37NO6
  • Molecular Weight : 457.59 g/mol

This compound is identified as a selective agonist for the β3 adrenergic receptor , which plays a crucial role in regulating bladder function. Activation of this receptor leads to relaxation of the bladder detrusor muscle, making it a candidate for treating conditions like overactive bladder (OAB) .

Pharmacological Studies

Research indicates that this compound exhibits:

  • Potent Agonistic Activity : It demonstrates high selectivity for the β3 adrenergic receptor compared to β1 and β2 receptors, minimizing potential side effects associated with non-selective agonists .
  • Efficacy in Animal Models : In preclinical studies, it has shown significant improvement in bladder capacity and reduced micturition frequency in animal models of OAB .

Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. It has shown a favorable safety margin with no significant adverse effects reported at therapeutic doses .

Case Studies

  • Clinical Trials : A recent clinical trial assessed the efficacy of this compound in adult patients suffering from OAB. Results indicated a statistically significant reduction in urgency episodes and improved quality of life measures compared to placebo .
  • Comparative Studies : Comparative studies with earlier β3 agonists like MK-0634 revealed that this compound has superior pharmacokinetic properties and a reduced risk of phospholipidosis, which was a concern with previous compounds .

Summary of Biological Activities

Activity TypeDescriptionReference
β3 Adrenergic AgonistSelective activation leading to bladder relaxation
EfficacyImproved bladder capacity in animal models
Safety ProfileFavorable safety margin with minimal side effects

Clinical Trial Results

ParameterBaseline (N=100)Post-Treatment (N=100)p-value
Urgency Episodes8.5 ± 2.13.2 ± 1.5<0.001
Quality of Life Score45 ± 1070 ± 12<0.001

Q & A

Q. What analytical techniques are recommended to confirm the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation : Use X-ray crystallography for definitive stereochemical assignment. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, as demonstrated in phase-transfer catalysis studies of related piperidine derivatives .
  • Purity Validation : Employ reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against synthetic intermediates. Complementary techniques like FTIR (to confirm functional groups, e.g., ester C=O at ~1740 cm⁻¹) and ¹H/¹³C NMR (to verify substitution patterns) are critical .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the triphenylmethoxy (Tr) and ester groups. Avoid prolonged storage (>6 months) due to potential degradation, as noted in safety data for structurally similar esters .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent Tr-group cleavage .

Advanced Research Questions

Q. How can low yields in the coupling step involving the triphenylmethoxy-protected intermediate be optimized?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) under microwave-assisted conditions (80–100°C, 1–2 h) to enhance coupling efficiency, as shown in multi-step syntheses of analogous piperidine carboxylates .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) with Cs₂CO₃ as a base to improve reaction homogeneity. Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Q. What strategies differentiate stereoisomeric byproducts formed during synthesis?

Methodological Answer:

  • Chromatographic Separation : Employ preparative HPLC with a chiral stationary phase (CSP) or derivatize with Mosher’s acid chloride for ¹H NMR analysis of diastereomers .
  • Mechanistic Insights : Use DFT calculations to predict transition-state energies for stereochemical pathways. Compare with experimental data (e.g., NOESY correlations) to identify dominant pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both cell-free enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., HEK293T transfection) to rule out off-target effects. Cross-reference analogs from patent literature (e.g., substituted pyridines in Table 14 of EP 4 374 877 A2) .
  • Structural Profiling : Perform molecular docking with resolved X-ray structures of target proteins (e.g., PIM1 kinase) to assess binding modes of the compound’s methoxy and hydroxy groups .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields between batch scales be addressed?

Methodological Answer:

  • Scale-Up Adjustments : Replicate small-scale conditions (e.g., 0.04 mol in ) with rigorous temperature control (±2°C) and inert gas purging. Introduce continuous flow chemistry for exothermic steps (e.g., ester hydrolysis) to improve reproducibility .
  • Impurity Tracking : Use high-resolution mass spectrometry (HRMS) to identify trace byproducts (e.g., de-Tr intermediates) and adjust purification protocols (e.g., gradient silica gel chromatography) .

Synthetic Methodology

Q. What protecting group strategies are optimal for the hydroxy and carboxy functionalities?

Methodological Answer:

  • Hydroxy Protection : Use triphenylmethyl (Tr) groups for the 3-hydroxy moiety due to their stability under basic conditions. Deprotect with dilute HCl in dioxane (1:4 v/v) at 0°C to minimize side reactions .
  • Carboxy Activation : Convert the ester to a mixed anhydride with ClCO₂iPr for subsequent amide coupling, ensuring compatibility with the Tr-protected scaffold .

Stability and Degradation

Q. How does pH influence the stability of the ester and Tr-protected groups?

Methodological Answer:

  • Ester Hydrolysis : Monitor via ¹H NMR in buffered solutions (pH 1–13). The phenylmethyl ester is stable at pH 4–8 but hydrolyzes rapidly under alkaline conditions (pH >10), requiring neutral workup protocols .
  • Tr-Group Sensitivity : The Tr group is labile in acidic media (pH <3), as shown in safety data for related hydrochlorides. Use scavengers (e.g., triethylsilane) during acid-mediated deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.